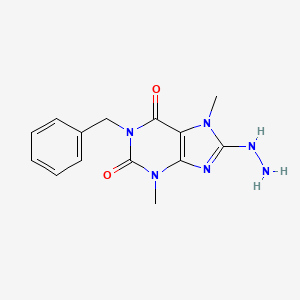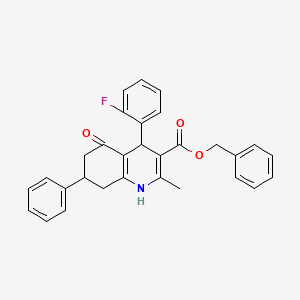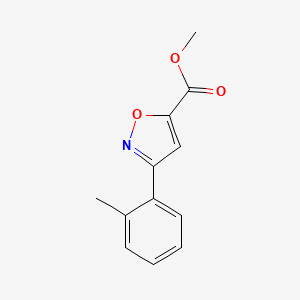![molecular formula C27H18N2O6 B11685829 2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione est un composé organique complexe appartenant à la classe des dérivés de l'isoindole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de substitution aromatique nucléophile, où un groupe nitrophénoxy est introduit dans le noyau isoindole. Les conditions réactionnelles impliquent souvent l'utilisation de solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) et de catalyseurs comme le carbonate de potassium (K2CO3).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la synthèse assistée par micro-ondes peuvent être utilisées pour améliorer l'efficacité de la réaction et réduire le temps de production.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophénoxy peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium.
Substitution : Les groupes phénoxy peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des bases comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Produits principaux
Oxydation : Dérivés nitro.
Réduction : Dérivés amine.
Substitution : Divers dérivés phénoxy substitués.
Applications de la recherche scientifique
2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés anti-inflammatoires et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés bioactives.
Industrie : Utilisé dans la production de matériaux de pointe, tels que les polymères et les revêtements, en raison de sa structure chimique unique.
Mécanisme d'action
Le mécanisme d'action de 2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son groupe nitrophénoxy peut interagir avec les protéines cellulaires, affectant les voies de transduction du signal et conduisant à des effets anti-inflammatoires ou anticancéreux.
Applications De Recherche Scientifique
2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{2-[(4-méthoxyphénoxy)méthyl]phényl}-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
- N-(4-méthoxybenzyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzènamine
Unicité
2-[4-(3-méthylphénoxy)phényl]-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione est unique en raison de sa combinaison spécifique de groupes phénoxy et nitrophénoxy liés au noyau isoindole. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C27H18N2O6 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C27H18N2O6/c1-17-4-2-6-21(14-17)34-20-10-8-18(9-11-20)28-26(30)24-13-12-23(16-25(24)27(28)31)35-22-7-3-5-19(15-22)29(32)33/h2-16H,1H3 |
Clé InChI |
AZERGANIYUASDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11685756.png)
![(5Z)-1-(3-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685761.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685768.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685774.png)


![Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11685791.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11685799.png)
![(3Z)-1-acetyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11685806.png)
![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)
![methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685839.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11685843.png)
